6-Oxohept-4-en-1-yl benzoate
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Overview
Description
6-Oxohept-4-en-1-yl benzoate is an organic compound that features a benzoate ester linked to a heptenone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxohept-4-en-1-yl benzoate typically involves the reaction of a benzoic acid derivative with a heptenone precursor. One common method involves the use of benzyl (6-oxohept-4-en-1-yl)oxycarbamate as an intermediate . The reaction conditions often include the use of dry dichloromethane (DCM) and a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) under nitrogen atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6-Oxohept-4-en-1-yl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzoate ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
6-Oxohept-4-en-1-yl benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Oxohept-4-en-1-yl benzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-Oxohept-4-en-1-yl benzoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific research and industrial applications.
Properties
CAS No. |
328239-85-6 |
---|---|
Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
6-oxohept-4-enyl benzoate |
InChI |
InChI=1S/C14H16O3/c1-12(15)8-4-3-7-11-17-14(16)13-9-5-2-6-10-13/h2,4-6,8-10H,3,7,11H2,1H3 |
InChI Key |
HJLIHRPIHNMVAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CCCCOC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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